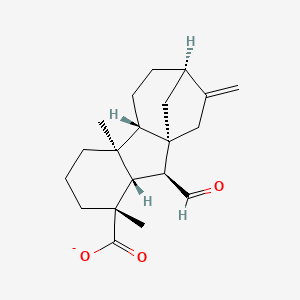

gibberellin A12 aldehyde(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gibberellin A12 aldehyde(1-) is conjugate base of gibberellin A12 aldehyde. It is a conjugate base of a gibberellin A12 aldehyde.

Applications De Recherche Scientifique

Agricultural Applications

1. Seed Germination and Dormancy Breaking

Gibberellin A12 aldehyde(1-) has been shown to enhance seed germination rates by inducing the synthesis of enzymes like α-amylase that facilitate starch hydrolysis. This property is particularly beneficial for crops that exhibit dormancy, allowing for improved crop establishment .

2. Stem Elongation and Growth Regulation

In agricultural practices, gibberellins are applied to promote stem elongation in various crops. For instance, studies have demonstrated that treatment with gibberellin A12 aldehyde(1-) results in increased height and biomass in plants such as peas (Pisum sativum) . This application is vital for optimizing harvest yields in crops where plant height is directly correlated with productivity.

Biochemical Pathways

Metabolism Studies

Research has indicated that gibberellin A12 aldehyde(1-) undergoes metabolic transformations within plant tissues. In studies involving pea seeds, both gibberellin A12 and its aldehyde form were metabolized into various conjugates, with significant differences observed between seed coats and cotyledons . These metabolic pathways are essential for understanding how gibberellins influence growth at the biochemical level.

Cell-Free Systems

Investigations into the metabolism of gibberellin A12 aldehyde(1-) using cell-free extracts from barley embryos revealed its conversion into other bioactive gibberellins through distinct pathways. Notably, the study identified products such as GA29 and GA1 resulting from the 13-deoxy pathway . Such findings underscore the compound's role as a precursor in gibberellin biosynthesis.

Case Studies

Propriétés

Formule moléculaire |

C20H27O3- |

|---|---|

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

(1R,2S,3S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylate |

InChI |

InChI=1S/C20H28O3/c1-12-9-20-10-13(12)5-6-15(20)18(2)7-4-8-19(3,17(22)23)16(18)14(20)11-21/h11,13-16H,1,4-10H2,2-3H3,(H,22,23)/p-1/t13-,14+,15+,16+,18+,19-,20-/m1/s1 |

Clé InChI |

ZCTUNYRXJKLWPY-LLCOKINKSA-M |

SMILES isomérique |

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)[O-] |

SMILES canonique |

CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.